molecular formula C8H14O4S B035102 Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate CAS No. 109483-00-3

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate

Cat. No.: B035102
CAS No.: 109483-00-3
M. Wt: 206.26 g/mol
InChI Key: JHXZXUGHSUTQTN-UHFFFAOYSA-N
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Description

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . It is a derivative of propanoic acid and contains both ester and thioether functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 3-mercaptopropionate with methyl chloroformate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can be used in the preparation of various sulfur-containing compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate involves its interaction with various molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active compound, which can then exert its effects on target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of ester and thioether functional groups, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable intermediate in synthetic chemistry and a useful compound in scientific research .

Biological Activity

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 3-mercaptopropionate with methyl chloroformate under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst. The compound has a molecular formula of C8H14O4S and a molecular weight of approximately 192.24 g/mol.

Chemical Reactions

The compound exhibits several types of chemical reactivity:

  • Oxidation : The thioether group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : The ester group can undergo nucleophilic substitution reactions with amines or alcohols.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The thioether group can form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activity or cellular signaling pathways. Additionally, the ester group may hydrolyze to release active metabolites that exert biological effects.

Biological Activity and Research Findings

Despite limited direct studies on this compound, its structural features suggest several potential biological applications:

Antimicrobial Properties

Research indicates that compounds containing thioether groups can exhibit antimicrobial activity. For instance, similar sulfur-containing compounds have been studied for their efficacy against various bacterial strains.

Anticancer Potential

While specific studies on this compound are scarce, compounds with similar structures have shown promise in cancer research. For example, thiazole-bearing molecules have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that ethyl thioesters could also possess anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Mthis compoundC8H14O4SMethyl ester instead of ethylSimilar thioether structure
Ethyl dithioacetateC6H10O2S2Contains a dithioester groupDifferent functional groups
Dimethyl 3-thiaadipateC8H14O4SContains adipic acid derivativeUnique structural framework

This table illustrates that while this compound shares common features with other compounds, its combination of functional groups may endow it with distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-3-12-7(9)4-5-13-6-8(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXZXUGHSUTQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409303
Record name Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109483-00-3
Record name Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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